Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
Description
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS: 1007583-54-1) is a fluorinated amino acid ester hydrochloride with the molecular formula C₅H₉ClF₃NO₂ and a molecular weight of 207.58 g/mol . It is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. The compound is commercially available from multiple global suppliers, including specialized manufacturers in China, India, and the U.S. .
Properties
IUPAC Name |
methyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNXCVKSJMQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007583-54-1 | |
| Record name | methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Trifluoromethylation of β-Ketoesters or β-Acetoesters
One of the most common approaches involves the trifluoromethylation of β-ketoesters, which serve as precursors to the target molecule.
- Starting Material: Methyl acetoacetate or similar β-ketoesters.
- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I), Togni’s reagent, or Umemoto’s reagent.
- Catalysts: Copper or silver catalysts facilitate the nucleophilic trifluoromethylation.
- Reaction Conditions: Reactions are typically performed under inert atmosphere at temperatures ranging from room temperature to 80°C.
Methyl acetoacetate + CF3I + Cu catalyst → Methyl 2-trifluoromethylacetoacetate
This step introduces the trifluoromethyl group at the α-position of the ester.
Conversion to the Corresponding Amino Derivative
Following trifluoromethylation, the ketoester is converted into the amino acid derivative.
- Amination: The ketoester undergoes reductive amination with ammonia or primary amines.
- Reagents: Ammonia gas or ammonium salts, with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Conditions: Mild heating under reflux in ethanol or methanol.
Methyl 2-trifluoromethylacetoacetate + NH3 + NaBH3CN → Methyl 2-amino-4,4,4-trifluorobutanoate
Hydrochloride Salt Formation
The free amino acid methyl ester is then converted into its hydrochloride salt:
- Procedure: Dissolving the amino ester in anhydrous ethanol or methanol followed by bubbling dry HCl gas or adding concentrated HCl.
- Isolation: The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
Specific Research Findings and Data
Synthesis via Nucleophilic Trifluoromethylation
A notable method reported involves the use of trifluoromethyl iodide in the presence of copper catalysts to trifluoromethylate methyl acetoacetate:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Trifluoromethylation | Methyl acetoacetate + CF3I + CuI | Reflux, inert atmosphere | 75-85% | Selective at the α-position of the keto group |
| 2. Reductive amination | + NH3 or primary amine + NaBH3CN | Reflux | 70-80% | Converts ketoester to amino ester |
Conversion to Hydrochloride Salt
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 3. Salt formation | HCl gas or concentrated HCl | Room temperature, in ethanol | Quantitative | Crystallization yields pure hydrochloride salt |
Alternative Methods
- Radical trifluoromethylation using Togni’s reagent under photoredox catalysis has been explored for more regioselective trifluoromethylation.
- Direct amino functionalization via electrophilic trifluoromethylating agents such as Umemoto’s reagent has also been reported, offering high yields and regioselectivity.
Notes on Reaction Conditions and Optimization
- Temperature: Typically between 0°C and 80°C depending on the reagent and catalyst.
- Solvent: Acetonitrile, ethanol, or methanol are preferred solvents for trifluoromethylation and amination steps.
- Catalysts: Copper(I) iodide, silver triflate, or transition metal complexes enhance trifluoromethylation efficiency.
- Purification: Crystallization from ethanol or methanol provides high-purity hydrochloride salts.
Summary of the Synthetic Route
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amino group to form different functional groups.
Scientific Research Applications
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and protein function, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Structural and Functional Differences
Ester Group Variations :
- Methyl vs. Ethyl vs. tert-Butyl : The methyl ester (target compound) offers intermediate lipophilicity, balancing solubility and membrane permeability. Ethyl esters (e.g., CAS 63664-50-6) increase lipophilicity, favoring agrochemical applications , while tert-butyl esters provide steric protection during synthetic steps, reducing unintended side reactions .
Amino Group Modifications: The methylamino derivative (C₆H₁₁ClF₃NO₂) replaces the primary amine with a secondary amine, altering hydrogen-bonding capacity and metabolic pathways .
Additional Substituents: Compounds like 2-amino-4,4,4-trifluoro-3,3-dimethylbutanoate introduce methyl groups on the carbon chain, enhancing steric hindrance and conformational control .
Biological Activity
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated amino acid derivative that has garnered interest in various fields such as medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group that significantly influences its biochemical interactions. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological targets, enhancing its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can modulate enzymatic activity through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.
- Electrostatic Interactions : These interactions can stabilize enzyme-substrate complexes.
- Lipophilic Properties : The trifluoromethyl group increases membrane permeability, facilitating cellular uptake.
These mechanisms contribute to its potential as a biochemical probe in enzymatic studies and as a precursor in drug development.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition zones against Gram-positive and Gram-negative bacteria .
Antidiarrheal Properties
In animal models, this compound demonstrated efficacy in reducing castor oil-induced diarrhea. At a dosage of 20 mg/kg, it achieved a notable reduction in fecal output compared to control groups .
Analgesic Effects
The compound has also been evaluated for analgesic activity. In controlled experiments, it exhibited significant inhibition of acetic acid-induced writhing in mice, suggesting potential use as an analgesic agent .
Case Studies
-
Antimicrobial Efficacy :
- A study examined the compound's effectiveness against various pathogens. Results indicated a broad spectrum of activity with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL across tested strains.
- Table 1: Antimicrobial Activity Results
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 Pseudomonas aeruginosa 200 -
Antidiarrheal Study :
- In a controlled setting involving mice treated with castor oil, the compound showed a reduction in diarrhea incidence. The study highlighted its potential therapeutic role in managing gastrointestinal disorders.
- Table 2: Antidiarrheal Activity Assessment
Treatment Group Fecal Output (g) Percent Reduction (%) Control 10.0 - Methyl Trifluoro 5.6 44.44 -
Analgesic Assessment :
- In an experiment measuring writhing responses to acetic acid injection, the compound significantly reduced the number of writhes compared to untreated controls.
- Table 3: Analgesic Effect Results
Treatment Group Number of Writhes Control 30 Methyl Trifluoro 13
Q & A
Q. What are the primary synthetic routes for Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride?
The synthesis typically involves a multi-step process starting with a glycine Schiff base complexed with Ni(II) and a recyclable chiral auxiliary. Alkylation with CF₃-CH₂-I under basic conditions introduces the trifluoromethyl group. The Ni(II) complex is then disassembled to recover the chiral auxiliary, yielding the free amino acid, which is esterified and converted to the hydrochloride salt . Key challenges include maintaining stereochemical integrity and optimizing reaction conditions (e.g., temperature, solvent choice) to achieve yields >70% .
Q. What analytical techniques are recommended for confirming the compound’s purity and structural identity?
- HPLC : Reversed-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
- NMR : ¹H and ¹⁹F NMR to confirm the presence of the trifluoromethyl group and ester moiety (δ 3.7 ppm for methyl ester; δ -60 ppm for CF₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 210.05) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Chiral Auxiliaries : Use of (S)- or (R)-configured Ni(II) complexes to enforce stereoselective alkylation, achieving ee >95% .
- Chiral Chromatography : Monitor ee via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
- Reaction Kinetics : Adjust alkylation time (typically 12–24 hours) to minimize racemization .
Q. What methodologies are suitable for studying its interactions with biological targets?
- Radioligand Binding Assays : Use tritiated or fluorescently labeled derivatives to quantify binding affinity to receptors (e.g., GABAₐ or NMDA receptors) .
- Enzyme Activity Assays : Test inhibition of enzymes like D-amino acid oxidase (DAAO) under physiological pH (7.4) and temperature (37°C) .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking studies using AutoDock Vina) to predict binding modes .
Q. How can researchers resolve discrepancies in reaction yields across different solvent systems?
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side reactions. DMF often provides higher yields (>80%) due to improved solubility of intermediates .
- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., solvent ratio, temperature) and identify critical parameters .
Data Interpretation and Contradictions
Q. Why do biological activity results vary between in vitro and in vivo studies?
- Metabolic Stability : The methyl ester moiety may undergo rapid hydrolysis in vivo, reducing bioavailability. Compare stability in liver microsomes (e.g., rat S9 fraction) versus cell-based assays .
- Species-Specific Differences : Rodent models may metabolize the compound differently than human enzymes. Cross-validate using humanized liver models .
Q. How to address conflicting NMR data for the trifluoromethyl group?
- Decoupling Experiments : Use ¹H-¹⁹F HOESY to confirm spatial proximity between CF₃ and adjacent protons .
- Low-Temperature NMR : Reduce rotational averaging to resolve splitting patterns (e.g., at -40°C) .
Methodological Best Practices
Q. What protocols ensure safe handling and storage?
- Storage : Store at -20°C under argon to prevent hydrolysis of the ester group .
- Handling : Use gloveboxes for air-sensitive steps (e.g., alkylation) and avoid aqueous workup until final salt formation .
Q. How to scale up synthesis without compromising stereochemical purity?
- Continuous Flow Reactors : Implement microreactors for precise control of reaction parameters (e.g., residence time <5 minutes) to minimize side reactions .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Comparative Analysis
Q. How does this compound compare to non-fluorinated amino acid derivatives?
| Property | Methyl 2-amino-4,4,4-trifluorobutanoate HCl | Methyl 2-aminobutanoate HCl |
|---|---|---|
| Lipophilicity (LogP) | 1.2 (enhanced membrane permeability) | -0.5 |
| Metabolic Stability | Moderate (ester hydrolysis in vivo) | High |
| Bioactivity | Binds to fluorophilic enzyme pockets | Limited target engagement |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
